1-(3-Aminooxolan-3-yl)but-3-en-1-one
Description
1-(3-Aminooxolan-3-yl)but-3-en-1-one is a structurally unique compound featuring a tetrahydrofuran (oxolane) ring substituted with an amine group at the 3-position, conjugated to a but-3-en-1-one moiety. The molecule combines an electron-deficient α,β-unsaturated ketone (enone) system with a nucleophilic amine, enabling diverse reactivity profiles. The enone system is a Michael acceptor, facilitating conjugate additions, while the amine group may participate in hydrogen bonding or act as a nucleophile. Its stability is influenced by the oxolane ring’s rigidity and the amine’s electron-donating effects, which may mitigate hydrolysis compared to analogous enamine derivatives .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-(3-aminooxolan-3-yl)but-3-en-1-one |
InChI |
InChI=1S/C8H13NO2/c1-2-3-7(10)8(9)4-5-11-6-8/h2H,1,3-6,9H2 |
InChI Key |
SUGUKWGOWNADPV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)C1(CCOC1)N |
Origin of Product |
United States |
Biological Activity
1-(3-Aminooxolan-3-yl)but-3-en-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features an oxolane ring substituted with an amino group and a butenone moiety. Its structure can be represented as follows:
Where represent the respective numbers of carbon, hydrogen, and nitrogen atoms in the compound. The presence of the oxolane ring is critical for its biological activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:
Detailed Research Findings
Recent research has focused on understanding the molecular mechanisms underlying the biological activities of this compound:
Anticancer Mechanism:
A study involving K562 cells demonstrated that exposure to this compound resulted in a significant increase in ROS levels, leading to mitochondrial dysfunction and subsequent apoptosis. The activation of caspases was notably observed after prolonged exposure, indicating a time-dependent effect on cell viability .
Inflammatory Response:
Another investigation highlighted the potential of this compound to modulate inflammatory pathways by reducing IL-6 secretion in cancer models. This suggests a dual role in both cancer progression and inflammation management .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1-(3-Aminooxolan-3-yl)but-3-en-1-one, we compare it with structurally or functionally related compounds, emphasizing molecular features, stability, and biological interactions.
Table 1: Comparative Analysis of Key Compounds
Key Comparisons:
Structural and Functional Differences: this compound contains an amine-substituted oxolane ring, distinguishing it from (E)-1-(6-hydroxypyridin-3-yl)-4-(methylamino)but-3-en-1-one, which has a pyridine ring and enamine chain. Compared to 4-(But-3-en-1-yl)-1,3-dioxolan-2-one, the aminooxolan derivative lacks the strained carbonate ester, which contributes to the dioxolane’s stability and utility in polymer chemistry .
Stability and Reactivity: The enamine in (E)-1-(6-hydroxypyridin-3-yl)-4-(methylamino)but-3-en-1-one is prone to isomerization and hydrolysis, leading to cellular toxicity via PLP enzyme inactivation . In contrast, the amine group in this compound may stabilize the molecule against hydrolysis, reducing such risks. The dioxolane compound’s carbonate group confers high stability, enabling applications in sustainable chemistry (e.g., as a solvent or monomer) , whereas the aminooxolan derivative’s enone system prioritizes electrophilic reactivity.
Biological and Synthetic Relevance: Enamine derivatives like (E)-1-(6-hydroxypyridin-3-yl)-4-(methylamino)but-3-en-1-one are transient intermediates in nicotine metabolism, requiring RidA-family proteins to mitigate toxicity . The aminooxolan analog’s amine group may bypass such metabolic vulnerabilities. 4-(But-3-en-1-yl)-1,3-dioxolan-2-one is synthesized efficiently (84% yield via epoxide carbonylation) , whereas this compound’s synthesis likely involves amine-functionalized oxolane precursors, which may require protective group strategies.
Research Findings and Implications
- Toxicity Mechanisms: Enamine intermediates like (E)-1-(6-hydroxypyridin-3-yl)-4-(methylamino)but-3-en-1-one accumulate in cells due to slow hydrolysis, necessitating detoxification by RidA proteins . The aminooxolan compound’s stability suggests reduced reliance on such pathways.
- Synthetic Utility: The dioxolane derivative’s high yield and stability highlight its industrial relevance , whereas this compound’s dual functionality positions it as a candidate for asymmetric catalysis or drug design.
- Structural Insights: The oxolane ring’s rigidity in this compound may enhance stereochemical control in reactions compared to flexible enamine chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
